molecular formula C8H6N4O B2733383 3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one CAS No. 669696-12-2

3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one

Cat. No.: B2733383
CAS No.: 669696-12-2
M. Wt: 174.163
InChI Key: BJZYKUULCLKGPJ-UHFFFAOYSA-N
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Description

3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one is a heterocyclic compound with a unique structure that includes two imidazole rings fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired diimidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its role in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one is unique due to its dual imidazole rings, which confer distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, distinguishing it from other similar heterocyclic compounds .

Properties

IUPAC Name

3,5-dihydro-1H-imidazo[4,5-f]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZYKUULCLKGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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